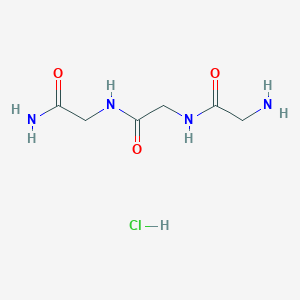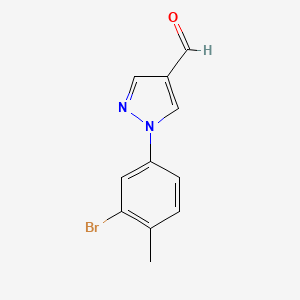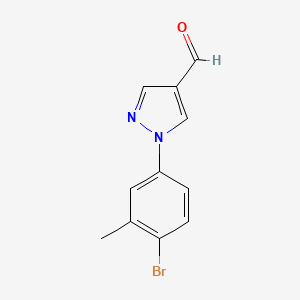
(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly known as DMPT, is an organic compound belonging to the class of compounds known as alkenes. It is a colorless, solid compound with a molecular formula C15H22O3. DMPT has been widely studied due to its potential applications in a variety of fields, such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
DMPT has been studied extensively for its potential applications in a variety of fields. In medicine, DMPT has been investigated as a potential anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In agriculture, DMPT has been studied as a potential insecticide and fungicide. In materials science, DMPT has been studied for its potential use as a coating material for various substrates.
Mécanisme D'action
The exact mechanism of action of DMPT is still not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, DMPT has been shown to have insecticidal and fungicidal activity, likely due to its ability to disrupt the cell membranes of target pests and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPT are still not fully understood. However, studies have shown that the compound has anti-inflammatory activity, likely due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). Additionally, DMPT has been shown to have insecticidal and fungicidal activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DMPT in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, DMPT can be used in a variety of applications, such as medicine, agriculture, and materials science. However, there are some limitations to using DMPT in laboratory experiments. For example, the exact mechanism of action of DMPT is still not fully understood, and the compound may have some toxic effects if used in large quantities.
Orientations Futures
There are several potential future directions for the research of DMPT. First, further research is needed to fully understand the mechanism of action of DMPT, as well as its biochemical and physiological effects. Additionally, more research is needed to determine the optimal conditions for using DMPT in laboratory experiments. Finally, further research is needed to explore the potential applications of DMPT in medicine, agriculture, and materials science.
Méthodes De Synthèse
The synthesis of DMPT is typically carried out in two steps. In the first step, a Grignard reaction is used to form the desired diene. This is done by reacting 3,4-dimethylphenylmagnesium bromide with 2,3,4-trimethoxyphenyl bromide in an inert solvent. The second step involves the dehydration of the diene to form the desired product, DMPT. This is done by heating the diene in the presence of an acid catalyst.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-13-6-7-16(12-14(13)2)17(21)10-8-15-9-11-18(22-3)20(24-5)19(15)23-4/h6-12H,1-5H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEMZGCWVCWGPI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)









